![molecular formula C10H12ClNO5S B2382284 4-Chloro-3-[2-hydroxyethyl(methyl)sulfamoyl]benzoic acid CAS No. 83173-87-9](/img/structure/B2382284.png)
4-Chloro-3-[2-hydroxyethyl(methyl)sulfamoyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Chloro-3-[2-hydroxyethyl(methyl)sulfamoyl]benzoic acid” is a chemical compound with the molecular formula C10H12ClNO5S .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C10H12ClNO5S . The exact structure would require more specific information such as a structural diagram or a detailed description.
科学的研究の応用
Carbonic Anhydrase Inhibition
4-Chloro-3-sulfamoyl benzoic acid derivatives have shown potent inhibition of carbonic anhydrase (CA) isozymes, particularly CA II and IV. These isozymes play a crucial role in aqueous humor secretion within the eye, making these derivatives potential topical anti-glaucoma agents. Their in vivo activity and prolonged duration of action have been noted, with some derivatives exhibiting even higher affinity for CA I than dorzolamide and brinzolamide, commonly used drugs in this domain (Mincione et al., 2001).
Plant Growth Regulation
Research on chloro- and methyl-substituted benzoic acids, including derivatives of 4-chloro-3-sulfamoyl benzoic acid, has shown their influence on plant growth. These compounds exhibit varying degrees of growth-promoting activity, with specific substitutions enhancing this effect. The study highlights the role of these compounds in understanding the relationship between chemical structure and plant growth regulation (Pybus et al., 1959).
Photodecomposition Study
The photodecomposition of chlorobenzoic acids, including the 4-chloro derivative, has been studied under UV irradiation and sunlight. This research is significant in understanding the environmental behavior and breakdown of these compounds, which is essential for assessing their environmental impact and degradation pathways (Crosby & Leitis, 1969).
Biodegradation and Toxicity Assessment
The biodegradation of chlorimuron-ethyl, a sulfonylurea herbicide, involves the transformation of related compounds, including 4-chloro-3-sulfamoyl benzoic acid. Understanding the biodegradation pathways and products is crucial for evaluating the environmental fate of these herbicides (Li et al., 2016). Additionally, the toxicity of various benzoic acid derivatives, including the 4-chloro variant, has been assessed to understand their potential impact on health and safety (Gorokhova et al., 2020).
Polyaniline Doping
Benzoic acid and its derivatives, such as 4-chloro-3-sulfamoyl benzoic acid, have been used as dopants for polyaniline. This research is significant in the field of conductive polymers, impacting the development of materials with specific electrical properties (Amarnath & Palaniappan, 2005).
特性
IUPAC Name |
4-chloro-3-[2-hydroxyethyl(methyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO5S/c1-12(4-5-13)18(16,17)9-6-7(10(14)15)2-3-8(9)11/h2-3,6,13H,4-5H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFXZGDUIQNFHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)S(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

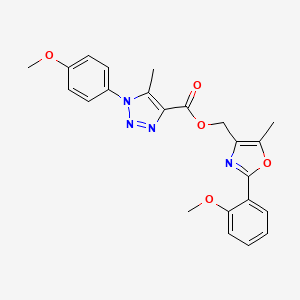
![3-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2382208.png)

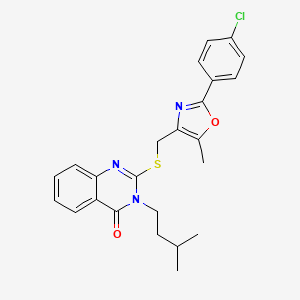
![1-Bromo-4-[difluoro(methoxy)methyl]benzene](/img/structure/B2382215.png)

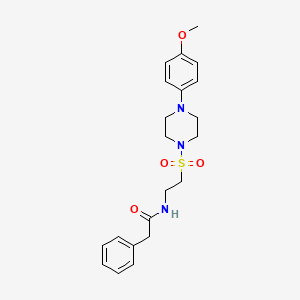
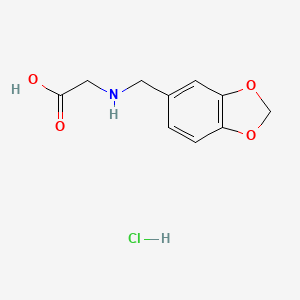
![1-(Diphenylmethyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2382220.png)
![N-[4-Chloro-1-(2-methylpropyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2382221.png)
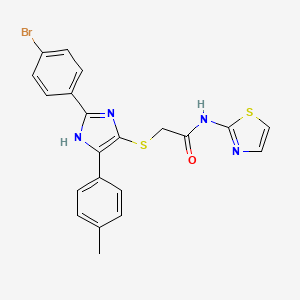
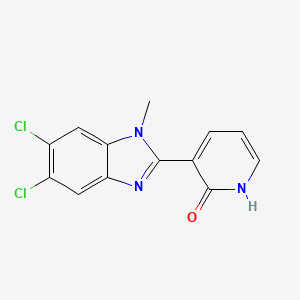
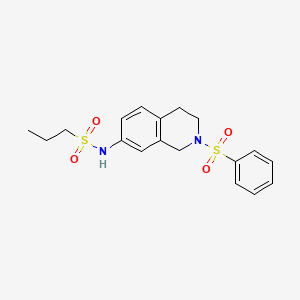
![1,3-dimethyl-N-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2382226.png)